molecular formula C25H28N2O4 B2945100 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-80-9

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2945100
CAS No.: 898456-80-9
M. Wt: 420.509
InChI Key: ICFFVKNBKNNGMW-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic heterocyclic molecule featuring a pyran-4-one core. Key structural elements include:

  • Pyran-4-one backbone: A six-membered oxygen-containing ring with a ketone group at position 2.
  • Substituents:
    • At position 2: A methyl group linked to a piperazine ring substituted with a 4-methoxyphenyl group.
    • At position 5: A (2-methylphenyl)methoxy group.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-5-3-4-6-20(19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFFVKNBKNNGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate pharmacokinetic properties, which can enhance the compound’s efficacy and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyranone structure can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Quinoline-Based Piperazine Derivatives ()

Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) and N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6) share the following similarities with the target compound:

  • Piperazine moiety : Both feature a piperazine ring substituted with a 4-methoxyphenyl group.
  • Aromatic substituents : Electron-donating groups (e.g., methoxy) modulate solubility and receptor interactions.

Differences :

  • Core structure: Quinoline (a bicyclic nitrogen-containing ring) vs. pyran-4-one (monocyclic oxygen-containing ring).
  • Functional groups: C6 and D6 have quinoline-4-carbonyl and benzamide groups, while the target compound has a pyranone core with a (2-methylphenyl)methoxy substituent.

Data Table 1: Structural Comparison with Quinoline Derivatives

Compound Core Structure Piperazine Substituent Aromatic Substituent Molecular Weight (g/mol)
Target Compound Pyran-4-one 4-Methoxyphenyl 2-Methylphenylmethoxy ~439.5 (estimated)
C6 () Quinoline 4-Methoxyphenyl Benzoate ester 527.56
D6 () Quinoline 4-Methoxyphenyl N-Hydroxybenzamide 524.55

Epimidin ()

Epimidin (4-methoxyphenyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one) is an anticonvulsant candidate.

Similarities :

  • Piperazine substituent : Both compounds incorporate a 4-methoxyphenylpiperazine group.

Differences :

  • Core structure : Pyrazolo[3,4-d]pyrimidin-4-one (tricyclic nitrogen-rich ring) vs. pyran-4-one.
  • Functional groups : Epimidin has a ketone-linked ethyl chain, while the target compound has a direct methyl-piperazine linkage.

Simpler Pyran-4-one Derivatives ()

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (T3D3769) shares the pyran-4-one core but lacks complex substituents.

Comparison :

  • Core similarity: Both have the pyranone backbone.
  • Substituent divergence : The target compound’s piperazine and aryl methoxy groups contrast with T3D3769’s hydroxyl and hydroxymethyl groups.

Functional Implication : The hydroxyl groups in T3D3769 increase polarity, whereas the target compound’s aryl and piperazine substituents likely enhance lipophilicity and receptor binding .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic molecule with significant potential in pharmacology, particularly in the treatment of various neurological and psychiatric disorders. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.44 g/mol
  • Structural Features : The compound features a pyranone core linked to a piperazine moiety and methoxy-substituted phenyl groups, which may contribute to its biological activity.

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. In vitro studies demonstrated that related compounds can enhance serotonin signaling, suggesting a potential mechanism for antidepressant activity .

2. Antipsychotic Effects

The presence of piperazine in the structure suggests potential antipsychotic properties. Compounds that target dopamine receptors, particularly D2 and D3 subtypes, are known to alleviate symptoms of schizophrenia. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, which may help in managing psychotic disorders .

3. Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The methoxy groups present in the structure could enhance antioxidant activity, which is beneficial in neurodegenerative conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps including the formation of the pyranone ring and the introduction of the piperazine moiety. The structure-activity relationship suggests that modifications on the phenyl rings can significantly influence biological activity.

Structural FeatureModificationEffect on Activity
Methoxy GroupAdditionIncreases lipophilicity and receptor affinity
Piperazine LinkageAlterationModulates binding affinity to neurotransmitter receptors

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, a series of piperazine derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated that compounds structurally similar to this compound exhibited significant reductions in depressive-like behavior, correlating with increased serotonin levels in the brain .

Case Study 2: Neuroprotection Against Oxidative Stress

A study conducted by researchers at King Saud University assessed the neuroprotective properties of various piperazine derivatives. The findings revealed that compounds with methoxy substitutions provided significant protection against oxidative stress-induced apoptosis in neuronal cell lines .

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